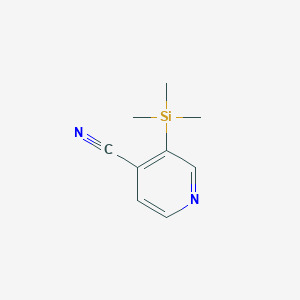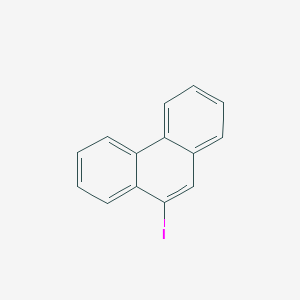![molecular formula C6H7BN2OS B092951 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol CAS No. 17303-85-4](/img/structure/B92951.png)
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol, also known as MDL-73811, is a boron-containing heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has a unique structure that makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity.
Mechanism Of Action
The exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and proliferation. The compound has been shown to bind to specific receptors and enzymes, leading to the modulation of their activity and downstream signaling pathways.
Biochemical And Physiological Effects
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been shown to have a significant impact on various biochemical and physiological processes in the body. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is its unique structure, which makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity. The compound has also been shown to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for the research and development of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol. One area of focus could be the optimization of the compound's structure to improve its pharmacokinetic properties and reduce toxicity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol and identify potential targets for drug development. Finally, the compound could be further evaluated for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is a boron-containing heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has a unique structure that makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity. While there is still much to be learned about the exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol, the compound has already shown significant potential for a wide range of scientific applications.
Synthesis Methods
The synthesis of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol involves the condensation of 2-aminothiophenol and 1,2-dibromoethane in the presence of boron trifluoride etherate as a catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
Scientific Research Applications
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
properties
CAS RN |
17303-85-4 |
|---|---|
Product Name |
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol |
Molecular Formula |
C6H7BN2OS |
Molecular Weight |
166.01 g/mol |
IUPAC Name |
1-hydroxy-2-methylthieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-9-7(10)6-5(4-8-9)2-3-11-6/h2-4,10H,1H3 |
InChI Key |
INRKZZPBRNDLSX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=CS2)C=NN1C)O |
Canonical SMILES |
B1(C2=C(C=CS2)C=NN1C)O |
synonyms |
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



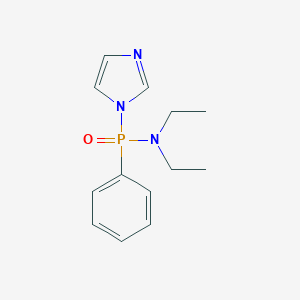
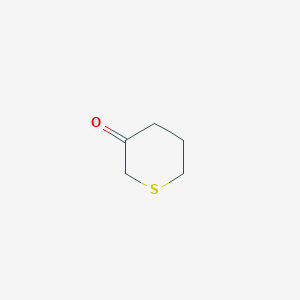
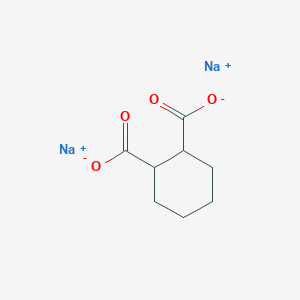

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
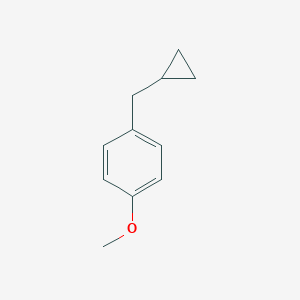
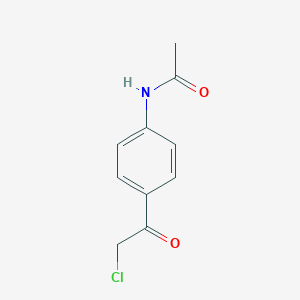
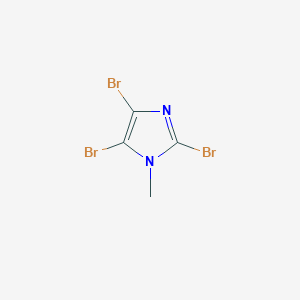
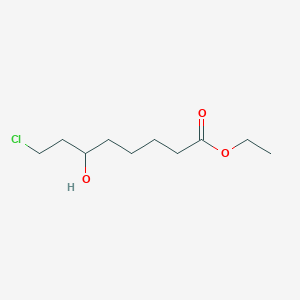
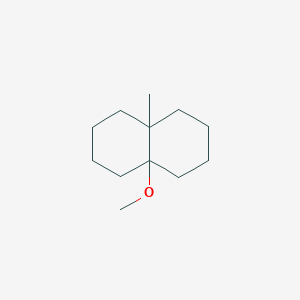
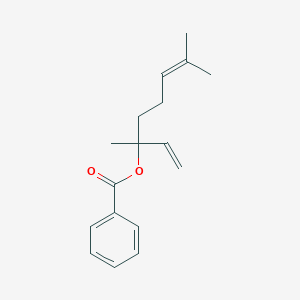
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
